molecular formula C18H16N6O B2694835 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034465-42-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2694835
CAS RN: 2034465-42-2
M. Wt: 332.367
InChI Key: BGDSDXQXDYVUPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction occurs, leading to the formation of an aldimine intermediate .
  • Reductive Amination : The in situ formation of N-(5-pyrazolyl)imine is crucial in the reductive amination step. This intermediate serves as a key building block for other valuable pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of Compound X consists of an indole core linked to a pyrazole moiety. The pyrazole ring contains two nitrogen atoms in adjacent positions. The presence of these heterocyclic rings contributes to its potential biological activity .

Scientific Research Applications

FGFR Kinase Inhibitor

The compound has been identified as a potent FGFR kinase inhibitor . FGFRs (Fibroblast growth factor receptors) are a subfamily of receptor tyrosine kinases involved in various cellular processes such as angiogenesis, embryogenesis, tissue homeostasis, wound repair, and cancer . Therefore, inhibitors of FGFRs can be potential therapeutic agents for treating diseases related to these processes.

Cancer Treatment

As an FGFR kinase inhibitor, the compound can be used in cancer treatment . Aberrant FGFR signaling is implicated in many types of cancers, and thus, FGFR inhibitors can potentially be used to treat these cancers.

Drug Discovery

The compound’s intricate structure allows for intricate interactions, making it a potential candidate in drug discovery. It can be used as a scaffold to design and synthesize new drugs with improved properties.

Material Science

The compound’s unique structure and properties can also find applications in material science. It can be used in the synthesis of new materials with desired properties.

Catalysis

The compound can potentially be used in catalysis. Its unique structure can allow it to act as a catalyst in various chemical reactions, enhancing the rate of these reactions.

Synthesis of Other Valuable Pyrazole Derivatives

The compound can be used as a key synthetic intermediate in the preparation of other valuable pyrazole derivatives . Pyrazole derivatives have a wide range of physiological and pharmacological activities, making them promising scaffolds for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSDXQXDYVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide

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